3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole
Description
The compound 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole is a heterocyclic molecule featuring a thieno[3,2-c]pyridine core fused with a 1,2,4-thiadiazole ring. The 2-methoxyethyl substituent at position 3 of the thiadiazole ring likely improves solubility and pharmacokinetic properties compared to non-polar analogs.
Thienopyridine derivatives are known for irreversible inhibition of the P2Y12 ADP receptor, a key target in thrombotic disorders .
Properties
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFLMXUWSLUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe thiadiazole ring is then formed via cyclization reactions involving sulfur and nitrogen sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study highlighted its potential as a lead compound for developing new antibiotics due to its ability to inhibit the growth of resistant strains of bacteria .
Anticancer Properties
Thiadiazoles are recognized for their anticancer activities. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Specifically, it targets pathways involved in cell cycle regulation and apoptosis. Recent studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells through mitochondrial pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neural tissues, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death . This makes it a candidate for developing eco-friendly pest control agents.
Herbicidal Properties
In addition to its insecticidal effects, studies have shown that this compound exhibits herbicidal activity against certain weed species. Its application can inhibit photosynthesis and disrupt metabolic processes in target plants . This dual action on pests and weeds positions it as a valuable tool in integrated pest management strategies.
Material Science Applications
Conductive Polymers
The unique electronic properties of thiadiazoles make them suitable for applications in material science. The compound can be incorporated into conductive polymers used in organic electronics. Research has demonstrated that films made from thiadiazole derivatives exhibit enhanced electrical conductivity and thermal stability .
Sensors
Due to its chemical reactivity and stability, the compound is being explored for use in sensor technologies. Specifically, it can be utilized as a sensing element for detecting environmental pollutants or biological markers due to its selective binding properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings:
Bioactivity: Thienopyridine derivatives (e.g., prasugrel) are prodrugs requiring metabolic activation for ADP receptor antagonism . The target compound’s thiadiazole ring may alter metabolic stability or binding kinetics. Triazole-thiadiazole hybrids () show potent antitubercular activity, suggesting that the thiadiazole ring enhances interactions with microbial enzymes .
Compound C1 () demonstrates that small substituent changes on the thienopyridine core significantly enhance antiplatelet efficacy, implying similar tunability for the target compound .
Synthesis :
- Thiadiazole rings are typically synthesized via cyclocondensation of thioamides or oxidative dimerization (). The methoxyethyl group may be introduced via nucleophilic substitution or alkylation .
Notes
- Caution in Extrapolation: While prasugrel’s clinical success supports thienopyridine bioactivity, the thiadiazole ring in the target compound may confer distinct target preferences.
- Synthetic Complexity : The tetracyclic system requires precise regiocontrol during fusion of thiophene and pyridine rings, as seen in prasugrel analogs .
- Translational Potential: Antiplatelet activity, if confirmed, could position this compound as a next-generation ADP inhibitor with improved solubility over existing drugs.
Biological Activity
The compound 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound belongs to the class of thiadiazole derivatives , which have been extensively studied for their diverse biological activities. The thieno[3,2-c]pyridine moiety is known for its role in enhancing the pharmacological profile of compounds by providing unique interaction capabilities with biological targets.
Antimicrobial Properties
Thiadiazole derivatives have shown promising antimicrobial activities against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported as low as 32.6 μg/mL against Candida albicans, surpassing the activity of standard antifungal agents like itraconazole (MIC = 47.5 μg/mL) .
- Compounds with a 1,3,4-thiadiazole core have demonstrated moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- A study highlighted that certain thiadiazole compounds exhibited cytostatic properties against cancer cell lines by disrupting cellular signaling pathways critical for cell proliferation .
- Specific derivatives have been noted to inhibit the growth of Mycobacterium tuberculosis, showcasing their potential in treating resistant strains .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various thiadiazole derivatives, one compound demonstrated a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli. This suggests a strong potential for developing new antibacterial agents based on the thiadiazole scaffold .
Case Study 2: Antifungal Activity
Research focusing on the antifungal properties of thiadiazoles revealed that certain compounds showed significant activity against fungal strains such as Aspergillus niger and Penicillium species. The findings indicated that modifications at specific positions on the thiadiazole ring could enhance antifungal efficacy .
The biological activity of This compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- DNA Interaction : Some derivatives are capable of intercalating into DNA strands, leading to disruption in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
